N,N,N-Trimethyloctadecan-1-aminium iodide

Descripción general

Descripción

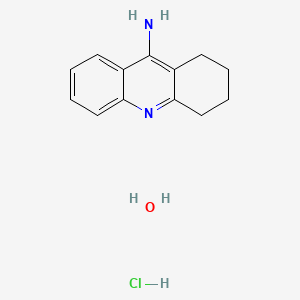

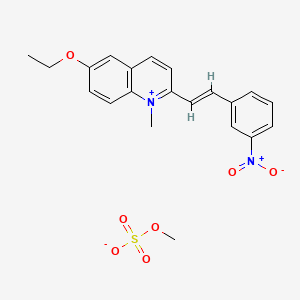

N,N,N-Trimethyloctadecan-1-aminium iodide, also known as trimethyl (octadecyl)azanium iodide, is a chemical compound with the molecular formula C21H46IN . It has a molecular weight of 439.51 .

Molecular Structure Analysis

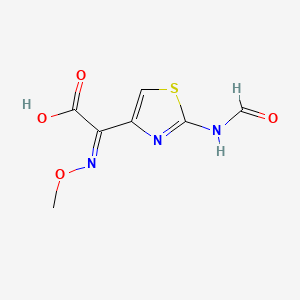

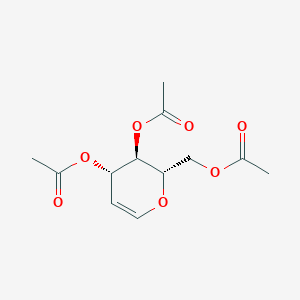

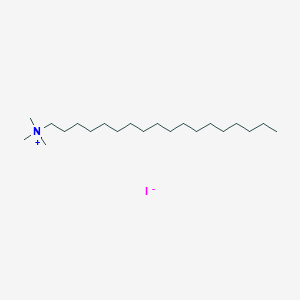

The molecular structure of N,N,N-Trimethyloctadecan-1-aminium iodide consists of a long alkyl chain attached to a nitrogen atom, which is further connected to three methyl groups . The nitrogen carries a positive charge, balanced by an iodide ion .Physical And Chemical Properties Analysis

N,N,N-Trimethyloctadecan-1-aminium iodide is a solid at room temperature . It has a molecular weight of 439.51 .Aplicaciones Científicas De Investigación

Synthetic Applications in Organic Chemistry

N,N,N-Trimethyloctadecan-1-aminium iodide finds utility in various synthetic applications within organic chemistry. For instance, a method for N-acetylation of amines using acetonitrile as an acylating agent highlights its role in facilitating selective transformations. The reaction is selective toward aromatic amines, leaving aliphatic amines untouched, and it operates without the need for toxic acylating reagents like acetic anhydride and acetyl chloride, showcasing an advancement in safer, more selective synthetic methodologies (Saikia et al., 2016).

Enhancements in Dye-Sensitized Solar Cells

The compound has also been explored in the development of novel nano-structured silica-based electrolytes for dye-sensitized solar cells (DSSCs). Research into hybrid organic-inorganic molecules prepared by grafting aminopropyltriethoxysilane on silica nanoparticles followed by quaternarization with ethyl, heptyl, and isopropyl iodides demonstrates its potential in improving the efficiency of DSSCs. Such modifications in the electrolyte composition led to significant enhancements in the performance of DSSCs, with efficiencies reaching up to 8.5% under certain conditions (Cerneaux et al., 2007).

Applications in N-Methylation Reactions

Further illustrating its versatility, N,N,N-Trimethyloctadecan-1-aminium iodide serves as a reagent in the N-methylation of amides and indoles. The use of phenyl trimethylammonium iodide as a nontoxic and easy-to-handle reagent for absolutely monoselective N-methylation highlights its applicability in the modification of bioactive compounds, offering a method characterized by high yields, high functional group tolerance, and excellent monoselectivity (Templ et al., 2022).

Role in Spermicidal and Anti-HIV Research

In biomedical research, derivatives of N,N,N-Trimethyloctadecan-1-aminium iodide have been synthesized to evaluate their spermicidal and anti-HIV properties. This research indicates the potential of such compounds in the development of topical contraceptives and microbicides, offering a promising avenue for dual-function agents capable of providing protection against sexually transmitted infections while also serving as contraceptives (Wong et al., 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Propiedades

IUPAC Name |

trimethyl(octadecyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46N.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIACZXUUKNSHAN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431741 | |

| Record name | N,N,N-Trimethyloctadecan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N-Trimethyloctadecan-1-aminium iodide | |

CAS RN |

4292-25-5 | |

| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4292-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Trimethyloctadecan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N-Trimethyloctadecan-1-aminium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.